(2S)-2-methoxy-3-methylbutanal

Catalog No.
S8516353
CAS No.
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-methoxy-3-methylbutanal

Product Name

(2S)-2-methoxy-3-methylbutanal

IUPAC Name

(2S)-2-methoxy-3-methylbutanal

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(2)6(4-7)8-3/h4-6H,1-3H3/t6-/m1/s1

InChI Key

CUENZZCDJULTLN-ZCFIWIBFSA-N

SMILES

CC(C)C(C=O)OC

Canonical SMILES

CC(C)C(C=O)OC

Isomeric SMILES

CC(C)[C@@H](C=O)OC

(2S)-2-methoxy-3-methylbutanal is an organic compound with the molecular formula C6H12O2C_6H_{12}O_2 and a molecular weight of 116.16 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) and an aldehyde functional group (-CHO), which contribute to its chemical reactivity and potential applications in various fields. The compound is typically a colorless to pale yellow liquid, and it has been cataloged under several chemical databases, including PubChem (CID: 13792373) and American Elements .

Typical for aldehydes, including:

  • Oxidation: It can be oxidized to form (2S)-2-methoxy-3-methylbutanoic acid when treated with oxidizing agents.
  • Reduction: The aldehyde group can be reduced to form the corresponding alcohol, (2S)-2-methoxy-3-methylbutanol.
  • Condensation Reactions: It can participate in nucleophilic addition reactions, such as forming hemiacetals or acetals when reacted with alcohols.

These reactions highlight its versatility as a building block in organic synthesis.

Several methods can be employed to synthesize (2S)-2-methoxy-3-methylbutanal:

  • From 3-Methylbutanal: A common synthetic route involves the reaction of 3-methylbutanal with methanol in the presence of an acid catalyst to introduce the methoxy group.
  • Using Grignard Reagents: Another method involves using a Grignard reagent derived from 3-methylbutanol and reacting it with formaldehyde followed by methanol treatment.
  • Aldol Condensation: This compound can also be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones, followed by methylation.

These methods allow for the production of (2S)-2-methoxy-3-methylbutanal in varying yields depending on the conditions used.

(2S)-2-methoxy-3-methylbutanal finds applications in several areas:

  • Flavoring Agent: Due to its pleasant aroma, it is utilized in food flavoring and fragrance formulations.
  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds, particularly in the pharmaceutical industry.
  • Research Chemical: It is used in laboratories for various research purposes, including studies on reaction mechanisms and biological interactions.

While specific interaction studies focusing solely on (2S)-2-methoxy-3-methylbutanal are scarce, compounds with similar structures often undergo interactions with enzymes and receptors due to their functional groups. Research into related compounds suggests potential interactions with metabolic pathways, although detailed studies on this particular compound are needed to elucidate its specific interactions.

(2S)-2-methoxy-3-methylbutanal shares structural similarities with other compounds that contain aldehyde or methoxy functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
3-MethylbutanalC₄H₈OSimple aldehyde; lacks methoxy group
4-MethoxybutanalC₅H₁₂O₂Contains methoxy but longer carbon chain
3-Methoxy-3-methylbutanoic acidC₆H₁₂O₃Contains carboxylic acid functionality
VanillinC₈H₈O₃Contains both aldehyde and methoxy groups

The uniqueness of (2S)-2-methoxy-3-methylbutanal lies in its specific arrangement of functional groups, which may impart distinct properties not found in these similar compounds. Its unique stereochemistry also plays a role in its reactivity and potential biological activity compared to structurally related compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 02-18-2024

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